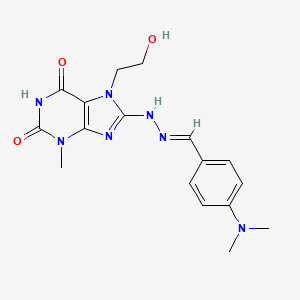
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N7O3 and its molecular weight is 371.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
STK840162 is a first-in-class α/β-IL-2R biased partial agonist . It is engineered to selectively stimulate CD25+ antigen-activated T cells , which are associated with potent anti-tumor activity . These T cells play a crucial role in the immune response against cancer cells.
Mode of Action
The compound works by selectively interacting with its targets, the CD25+ antigen-activated T cells . By doing so, it promotes the activation and proliferation of these T cells, enhancing the body’s immune response against tumor cells . It avoids broad stimulation of other lymphocytes, such as natural killer (NK) cells, which are associated with IL-2 toxicity .
Pharmacokinetics
The pharmacokinetics of STK840162 are still under investigation. A phase 1a/1b study is currently evaluating the safety, pharmacokinetics, immunogenicity, preliminary efficacy, and pharmacodynamics of STK-012 . The study aims to understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .
Result of Action
In the initial results from a Phase 1a/1b clinical trial, STK-012 monotherapy demonstrated a favorable safety, efficacy, pharmacokinetic, and pharmacodynamic profile . It was reported to have multiple objective responses, driven by robust induction of interferon‐gamma (IFNγ) and selective expansion of antigen-activated T cells .
生物活性
The compound (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the KRAS G12C mutation, which is implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
The compound functions primarily as an inhibitor of the KRAS G12C protein. KRAS proteins are small GTPases that play a critical role in cell signaling pathways regulating proliferation and survival. The inhibition of KRAS G12C leads to disrupted signaling pathways associated with cancer progression, making it a target for therapeutic intervention in malignancies such as lung and pancreatic cancers .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| A549 (Lung cancer) | 5.2 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast cancer) | 4.8 | DNA fragmentation and caspase activation |
| HCT116 (Colon cancer) | 3.6 | Inhibition of cell proliferation |
| HL-60 (Leukemia) | 6.1 | Activation of caspase-3 |
These results indicate that the compound not only inhibits cell growth but also triggers apoptotic pathways in cancer cells.
Case Studies
- Study on Lung Cancer Cell Lines : A study evaluated the compound's efficacy against A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 5.2 µM. The mechanism involved apoptosis induction as evidenced by increased caspase-3 activity and PARP cleavage .
- Breast Cancer Research : In another investigation focusing on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 4.8 µM. The study highlighted that treatment led to significant DNA fragmentation and activation of apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer .
- Colon Cancer Study : Research involving HCT116 colon cancer cells showed that the compound effectively inhibited proliferation with an IC50 value of 3.6 µM. The study concluded that the compound could serve as a promising candidate for further development in colon cancer therapies .
Safety and Toxicity
Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal models, doses up to 300 mg/kg were administered without significant adverse effects observed within a short-term observation period . However, further long-term studies are necessary to fully characterize its safety profile.
特性
IUPAC Name |
8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3/c1-22(2)12-6-4-11(5-7-12)10-18-21-16-19-14-13(24(16)8-9-25)15(26)20-17(27)23(14)3/h4-7,10,25H,8-9H2,1-3H3,(H,19,21)(H,20,26,27)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXGYHBWOMGQEZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)N(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














